Benzyl 2-(piperidine-3-carbonylamino)propanoate
Overview
Description
Benzyl 2-(piperidine-3-carbonylamino)propanoate (BPCAP) is an organic compound belonging to the class of piperidines. It is a versatile molecule that has been used in a variety of scientific applications, including its use as a building block in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a probe for studying biochemical and physiological processes. BPCAP has been the subject of considerable research in recent years, due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Benzyl 2-(piperidine-3-carbonylamino)propanoate is involved in the synthesis of various piperidine derivatives. For instance, N-Benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acid esters like alanine and phenylalanine, can cyclize to give 3-amino-2,4-dialkyl-substituted piperidines. This process is influenced by factors like the type of Lewis acid and nitrogen-protecting group used, leading to different product distributions and diastereoselectivity (Laschat, Fröhlich, & Wibbeling, 1996).
Potential Therapeutic Applications
- Some derivatives of benzyl 2-(piperidine-3-carbonylamino)propanoate have been explored for their therapeutic potential. For instance, N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showing promising results in in-vivo and in-vitro studies compared to existing drugs like donepezil (Gupta et al., 2020).
Biochemical Research
- In biochemical research, compounds like 4-phenoxypiperidines, which are structurally related to benzyl 2-(piperidine-3-carbonylamino)propanoate, have been studied as potent, conformationally restricted, non-imidazole histamine H3 antagonists. These studies contribute to the understanding of histamine H3 receptor antagonism and potential drug development (Dvorak et al., 2005).
properties
IUPAC Name |
benzyl 2-(piperidine-3-carbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(18-15(19)14-8-5-9-17-10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJSVARPQPRFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(piperidine-3-carbonylamino)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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